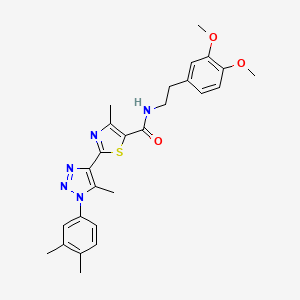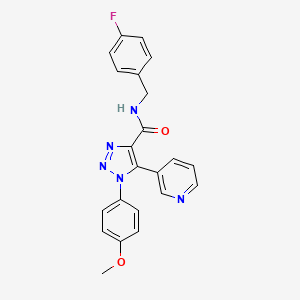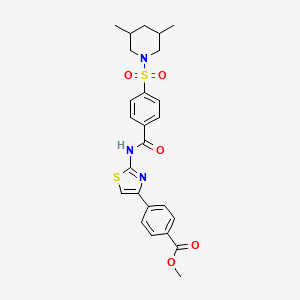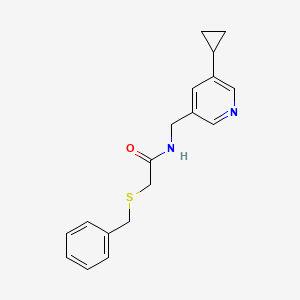
N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a phenethylamine moiety, a 1,2,3-triazole ring, and a thiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazole ring, possibly through a copper-catalyzed azide-alkyne cycloaddition . The thiazole ring could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure .Scientific Research Applications
Chemical Synthesis and Modification
N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is a compound that falls within a broader class of chemical entities characterized by complex structures involving triazole, thiazole, and carboxamide functional groups. Research has explored the synthesis and functional modification of similar compounds, focusing on the development of new synthetic methodologies and the exploration of their chemical reactivity. For instance, the lithiation of various methyl-substituted azoles, including isoxazoles and thiadiazoles, has been studied to understand their reaction mechanisms and potential applications in synthetic chemistry (Micetich, 1970).
Biological Activities
Compounds with structural similarities to N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide have been investigated for various biological activities. For example, certain 3,4-disubstituted-5-mercapto-1,2,4-triazoles and their derivatives have shown significant antifungal activity, and some exhibit notable anti-inflammatory and analgesic properties, indicating a potential for therapeutic applications (Udupi et al., 2007).
Antimicrobial Potential
Research on 1,2,3-triazole analogues has contributed to the development of new antimicrobial agents. These studies often involve the synthesis of novel compounds and the evaluation of their antimicrobial efficacy against various pathogens. For example, novel pyrazolopyrimidines derivatives have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities, highlighting the diverse biological potentials of triazole-containing compounds (Rahmouni et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-15-7-9-20(13-16(15)2)31-18(4)23(29-30-31)26-28-17(3)24(35-26)25(32)27-12-11-19-8-10-21(33-5)22(14-19)34-6/h7-10,13-14H,11-12H2,1-6H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEUJGDXXIERAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride](/img/structure/B2776040.png)
![N-{[3-(dimethylamino)phenyl]methyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2776041.png)
sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B2776042.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2776043.png)
![3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione](/img/structure/B2776045.png)


![6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2776052.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(4-cyclopropylpyrazol-1-yl)ethanone;dihydrochloride](/img/structure/B2776055.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2776056.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2776059.png)
![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B2776060.png)
